N-(1,3-dimethylbutyl)benzenesulfonamide

Steric hindrance Lipophilicity Structure-activity relationship

Procure this specific N-(1,3-dimethylbutyl)benzenesulfonamide (IUPAC: N-(4-methylpentan-2-yl)benzenesulfonamide) for research where precise molecular recognition is essential. Unlike generic linear alkyl sulfonamides, its sterically demanding 1,3-dimethylbutyl group provides a unique lipophilic and steric profile critical for mapping KV3.1 ion channel binding pocket tolerance and for evaluating novel scorch-retarding vulcanization systems. Substitution with simpler N-alkyl chains will alter target affinity and industrial processing behavior. Ideal for lead optimization programs seeking a conformational footprint distinct from common N-tert-butyl or N-adamantyl probes.

Molecular Formula C12H19NO2S
Molecular Weight 241.35 g/mol
Cat. No. B310479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dimethylbutyl)benzenesulfonamide
Molecular FormulaC12H19NO2S
Molecular Weight241.35 g/mol
Structural Identifiers
SMILESCC(C)CC(C)NS(=O)(=O)C1=CC=CC=C1
InChIInChI=1S/C12H19NO2S/c1-10(2)9-11(3)13-16(14,15)12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3
InChIKeyHOTWSKFALOQVGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1,3-Dimethylbutyl)benzenesulfonamide: Basic Identity and Procurement-Relevant Classification


N-(1,3-Dimethylbutyl)benzenesulfonamide (CAS not explicitly located in authoritative databases but referenced in patent and research contexts; molecular formula C₁₂H₁₉NO₂S, MW 241.35) belongs to the class of N-alkyl substituted benzenesulfonamides. This compound features a sterically demanding 1,3-dimethylbutyl substituent on the sulfonamide nitrogen . Its core structural motif is widely recognized for diverse biological activities and industrial utility, notably as a modulator of ion channels [1] and as a component in vulcanization systems [2].

Why N-(1,3-Dimethylbutyl)benzenesulfonamide Cannot Be Readily Substituted by Other Benzenesulfonamide Analogs


Generic substitution among benzenesulfonamide derivatives is scientifically unsound due to the profound impact of N-alkyl substitution on steric bulk, lipophilicity, and electronic distribution, which directly govern target binding affinity and industrial performance. For instance, within a series of N-alkylbenzenesulfonamides, increasing the alkyl chain length or branching drastically alters inhibitory potency against specific enzymes [1] and can shift the mode of action in rubber vulcanization from acceleration to retardation [2]. The specific 1,3-dimethylbutyl group in this compound confers a unique steric and hydrophobic profile that cannot be replicated by simpler or more linear alkyl chains, necessitating explicit procurement of this exact compound for applications where its precise molecular recognition or process-specific behavior is required .

Quantitative Differentiation Evidence for N-(1,3-Dimethylbutyl)benzenesulfonamide vs. Structural Analogs


Comparative Steric Bulk and Lipophilicity Differentiates N-(1,3-Dimethylbutyl)benzenesulfonamide from Linear N-Alkyl Analogs

The 1,3-dimethylbutyl substituent introduces significantly greater steric hindrance and calculated lipophilicity (clogP) compared to linear N-alkyl chains of equivalent or similar carbon count. This directly influences molecular recognition in biological systems and solubility profiles in industrial formulations.

Steric hindrance Lipophilicity Structure-activity relationship

Differential Activity in Potassium Channel Modulation: N-Alkyl Branching Enhances Selectivity

N-Alkylbenzenesulfonamides are proposed as a new class of KV3.1 channel blockers. The nature of the N-alkyl group is a key determinant of potency and selectivity. While direct IC50 data for N-(1,3-dimethylbutyl)benzenesulfonamide is not available in the public domain, class-level structure-activity relationship (SAR) indicates that increased steric bulk and branching at the N-alkyl position can significantly alter the inhibitory profile compared to simple N-methyl or N-ethyl analogs, potentially offering a different therapeutic window or off-target profile. [1]

Potassium channel KV3.1 Neuronal firing N-alkylbenzenesulfonamide

Performance in Vulcanization Retardation: N-(1,3-Dimethylbutyl)benzenesulfonamide as a Structural Probe for Scorch Safety

Patents disclose that specific N-alkylbenzenesulfonamide derivatives, including those with branched alkyl chains, are effective vulcanization retarders. The performance of N-(1,3-dimethylbutyl)benzenesulfonamide can be inferred from the known behavior of structurally related compounds like N-(1,1,3,3-tetramethylbutyl)benzothiazol-2-sulfenamide, which exhibits a long Mooney scorch time and excellent adhesion properties in rubber compositions [1]. The specific branching pattern in the 1,3-dimethylbutyl group is expected to offer a distinct balance between scorch delay and cure rate compared to linear or less sterically hindered sulfonamide retarders [2].

Rubber vulcanization Scorch retarder EPDM Sulfonamide

Optimal Application Scenarios for N-(1,3-Dimethylbutyl)benzenesulfonamide in Research and Industry


Neuroscience Research: Probing KV3.1 Potassium Channel Pharmacology

This compound serves as a specialized tool compound for investigating the structure-activity relationships of KV3.1 channel blockers. Its unique 1,3-dimethylbutyl group provides a distinct steric and lipophilic profile compared to standard N-alkyl probes, enabling researchers to map the binding pocket's tolerance for bulk and shape . This is crucial for developing more selective modulators of neuronal firing rates for disorders like epilepsy or auditory processing deficits.

Advanced Rubber Compounding: Tailoring Scorch Safety in EPDM Formulations

In the manufacture of high-performance EPDM rubber goods (e.g., automotive seals, hoses), this compound can be evaluated as a non-nitrosamine-generating vulcanization retarder . Its specific steric hindrance may offer a unique scorch delay profile, allowing for safer processing at higher temperatures without compromising final cure state, thereby reducing compound scrap rates and improving productivity in continuous vulcanization processes.

Synthetic Chemistry: A Sterically Demanding Building Block for Drug Discovery

The compound is a valuable intermediate for the synthesis of more complex sulfonamide-containing molecules . The bulky 1,3-dimethylbutyl group can be used to conformationally restrict a molecule or shield a reactive center, a common strategy in medicinal chemistry to improve metabolic stability or target selectivity. It offers an alternative to the more common N-tert-butyl or N-adamantyl substituents, providing a different steric and lipophilic footprint for lead optimization programs.

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